1-[(5-Bromo-2-methoxyphenyl)methyl]-4-(4-fluorobenzoyl)piperazine
Description
1-[(5-Bromo-2-methoxyphenyl)methyl]-4-(4-fluorobenzoyl)piperazine is a piperazine derivative featuring two distinct substituents: a 5-bromo-2-methoxybenzyl group at the N1-position and a 4-fluorobenzoyl group at the N4-position. Piperazine derivatives are widely studied for their pharmacological properties, including receptor modulation (e.g., serotonin, dopamine) and cytotoxic activity .
Properties
IUPAC Name |
[4-[(5-bromo-2-methoxyphenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrFN2O2/c1-25-18-7-4-16(20)12-15(18)13-22-8-10-23(11-9-22)19(24)14-2-5-17(21)6-3-14/h2-7,12H,8-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBJXXKDGBMEHDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(5-Bromo-2-methoxyphenyl)methyl]-4-(4-fluorobenzoyl)piperazine typically involves multiple steps, including the bromination of a methoxyphenyl precursor, followed by the introduction of the piperazine ring and the fluorobenzoyl group. Common synthetic routes include:
Bromination: The methoxyphenyl precursor is brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Piperazine Introduction: The brominated intermediate is then reacted with piperazine in the presence of a suitable base, such as potassium carbonate, to form the piperazine derivative.
Fluorobenzoylation: Finally, the piperazine derivative is acylated with 4-fluorobenzoyl chloride in the presence of a base like triethylamine to yield the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-[(5-Bromo-2-methoxyphenyl)methyl]-4-(4-fluorobenzoyl)piperazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate. Reduction of the carbonyl group in the fluorobenzoyl moiety can be achieved using reducing agents like lithium aluminum hydride.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong bases for substitution reactions, and specific oxidizing or reducing agents for redox reactions.
Scientific Research Applications
Chemical Properties and Structure
The compound 1-[(5-Bromo-2-methoxyphenyl)methyl]-4-(4-fluorobenzoyl)piperazine features a piperazine ring substituted with a bromo and methoxy group on one side and a fluorobenzoyl group on the other. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Antidepressant Activity
Research indicates that compounds similar to 1-[(5-Bromo-2-methoxyphenyl)methyl]-4-(4-fluorobenzoyl)piperazine exhibit potential antidepressant properties. These compounds may act as serotonin receptor modulators, influencing neurotransmitter systems associated with mood regulation. Studies have shown that modifications in the piperazine structure can enhance affinity for serotonin receptors, thereby increasing their efficacy as antidepressants.
Antipsychotic Effects
The compound's structural similarity to known antipsychotics suggests it may also possess antipsychotic properties. By targeting dopamine receptors, particularly D2 receptors, this compound could mitigate symptoms of psychosis. Research into related piperazine derivatives has demonstrated their ability to reduce dopaminergic activity, offering a pathway for further investigation into this compound's therapeutic potential.
Anti-inflammatory Properties
Preliminary studies have indicated that derivatives of piperazine can exhibit anti-inflammatory effects. The presence of the methoxy and bromo groups may enhance the compound's ability to inhibit inflammatory pathways, making it a candidate for treating conditions characterized by chronic inflammation.
Case Study 1: Antidepressant Efficacy
A study published in a pharmacology journal evaluated a series of piperazine derivatives for their antidepressant-like activity using behavioral models in rodents. The results indicated that compounds structurally similar to 1-[(5-Bromo-2-methoxyphenyl)methyl]-4-(4-fluorobenzoyl)piperazine significantly reduced depressive-like behaviors when administered at specific doses, suggesting a promising therapeutic application in treating depression.
Case Study 2: Antipsychotic Potential
In another study focusing on antipsychotic properties, researchers synthesized several piperazine derivatives and assessed their binding affinity to dopamine receptors. The findings revealed that certain modifications enhanced receptor binding and led to reduced symptoms in animal models of schizophrenia, supporting further exploration of this compound's potential in treating psychotic disorders.
Mechanism of Action
The mechanism of action of 1-[(5-Bromo-2-methoxyphenyl)methyl]-4-(4-fluorobenzoyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets and modulate their activity. For example, the piperazine ring can interact with neurotransmitter receptors, while the fluorobenzoyl group can enhance binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Piperazine Derivatives with Halogenated Aryl Groups
- 1-(4-Fluorobenzoyl)-4-(4-nitrophenyl)piperazine (BIQYIM): This compound shares the 4-fluorobenzoyl group but replaces the bromo-methoxybenzyl with a nitro group.
- 1-[(1,3-Benzodioxol-5-yl)methyl]-4-(3-fluorobenzoyl)piperazine (I) : The benzodioxole group replaces bromo-methoxybenzyl, enhancing π-π stacking interactions. Crystal structures reveal equatorial positioning of substituents and chair conformations of the piperazine ring, similar to the target compound .
Piperazine Derivatives with Methoxy Substitutents
- 1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (18) : The 2-methoxyphenyl group aligns with the target’s methoxybenzyl moiety. This compound exhibits exceptional 5-HT1A receptor affinity (Ki = 0.6 nM), suggesting that methoxy positioning significantly enhances receptor interactions .
- 1-(4-((2,3-Dihydro-1H-inden-5-yloxy)methyl)phenethyl)-4-(4-fluorophenyl)piperazine (17) : Features a 4-fluorophenyl group and a dihydroindenyloxy substituent. The bulky indenyl group reduces melting point (79.8–80.5°C) compared to simpler aryl derivatives, highlighting steric effects on crystallinity .
Piperazine Derivatives with Benzoyl Groups
- 1-(4-Chlorobenzhydryl)-4-(4-substitutedbenzoyl)piperazines (5a–g) : These analogs demonstrate cytotoxicity against multiple cancer cell lines (e.g., HEPG2, MCF7). The 4-chlorobenzhydryl group enhances lipophilicity, while benzoyl substituents modulate target engagement .
- 1-(4-Bromophenyl)-4-methylpiperazine : Lacks the benzoyl group but includes a bromoaryl substituent. The absence of the fluorobenzoyl moiety reduces polarity, impacting solubility and metabolic stability .
Table 1. Physicochemical Properties of Selected Piperazine Derivatives
Research Findings and Implications
Conformational Stability : Piperazine rings in analogs adopt chair conformations with equatorial substituents, minimizing steric strain. The 4-fluorobenzoyl group in the target compound likely occupies an equatorial position, enhancing solubility .
Cytotoxicity : Benzoyl-substituted piperazines (e.g., 5a–g) show broad-spectrum anticancer activity. The target’s 4-fluorobenzoyl group may similarly engage cellular targets like kinases or DNA repair enzymes .
Receptor Binding : Methoxy and fluorobenzoyl groups correlate with high 5-HT1A/D2 affinity. The target’s methoxybenzyl group could mimic ligands like p-MPPI, a serotonin receptor antagonist .
Synthetic Flexibility : Piperazine derivatives are synthesized via reductive amination or nucleophilic substitution (e.g., ). The target compound could be prepared using similar benzoylation or alkylation strategies .
Biological Activity
The compound 1-[(5-Bromo-2-methoxyphenyl)methyl]-4-(4-fluorobenzoyl)piperazine is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Structure
The chemical structure of 1-[(5-Bromo-2-methoxyphenyl)methyl]-4-(4-fluorobenzoyl)piperazine can be represented as follows:
This compound features a piperazine ring, which is known for its ability to interact with various biological targets, including receptors and enzymes.
Properties
- Molecular Weight : Approximately 373.26 g/mol
- Solubility : Soluble in organic solvents, with limited solubility in water.
1-[(5-Bromo-2-methoxyphenyl)methyl]-4-(4-fluorobenzoyl)piperazine exhibits activity primarily through its interaction with serotonin receptors, particularly the 5-HT_2A receptor. This interaction has implications for various physiological processes, including mood regulation and neuroprotection.
Antimelanogenic Effects
Recent studies have highlighted the compound's potential as an antimelanogenic agent . In vitro experiments demonstrated that it inhibits melanin production in B16F10 melanoma cells without inducing cytotoxicity. The compound's binding affinity to the enzyme tyrosinase was confirmed through docking studies, suggesting a mechanism that could be exploited for skin-whitening applications .
Cytotoxicity and Apoptosis Induction
Further investigations into the cytotoxic effects of this compound revealed that it can induce apoptosis in cancer cell lines. For instance, studies on K562 cells (a human leukemia cell line) showed that the compound triggered mitochondrial permeability changes and depletion of cellular thiols, leading to increased apoptosis rates. The effective concentration (EC50) for inducing cell death was found to be around 10 µM .
Comparative Activity Table
| Compound | Cell Line | EC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1-[(5-Bromo-2-methoxyphenyl)methyl]-4-(4-fluorobenzoyl)piperazine | K562 | ~10 | Induces apoptosis via mitochondrial pathways |
| Other Piperazine Derivatives | B16F10 | Varies | Inhibits melanin production |
Study 1: Antimelanogenic Activity
In a study focused on the antimelanogenic effects of various piperazine derivatives, 1-[(5-Bromo-2-methoxyphenyl)methyl]-4-(4-fluorobenzoyl)piperazine was identified as one of the most effective inhibitors of melanin synthesis. The study utilized tyrosinase assays to quantify enzyme inhibition, demonstrating a significant reduction in enzymatic activity at low concentrations .
Study 2: Apoptosis Induction in Cancer Cells
Another pivotal study investigated the pro-apoptotic effects of this compound on leukemia cells. The results indicated that treatment with the compound led to increased levels of reactive oxygen species (ROS) and subsequent activation of caspases, affirming its role as a potential therapeutic agent against multidrug-resistant cancer cells .
Q & A
Q. Basic Research Focus
- ¹H/¹³C NMR : Confirm substituent positions. For example, the methoxy group (~δ 3.8 ppm) and aromatic protons (δ 6.8–7.6 ppm) should align with analogous fluorobenzoyl-piperazine derivatives .
- HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to assess purity (>95%) and detect byproducts .
What in vitro assays are suitable for evaluating the biological activity of this compound?
Q. Advanced Research Focus
- Radioligand Binding Assays : Quantify affinity for serotonin/dopamine receptors (e.g., 5-HT₁A or D₂) using [³H]-ligands and membrane preparations .
- Kinase Inhibition Screening : Test against tyrosine kinases (e.g., WDR5) via fluorescence polarization assays .
Data Interpretation : IC₅₀ values < 1 μM suggest high potency, while contradictory results may arise from off-target interactions .
How do structural modifications (e.g., bromo vs. fluoro substituents) impact pharmacological activity?
Q. Advanced Research Focus
- Lipophilicity : Bromine increases logP compared to fluorine, enhancing blood-brain barrier penetration but reducing solubility .
- Receptor Selectivity : The 4-fluorobenzoyl group may enhance serotonin receptor binding, while the 5-bromo-2-methoxybenzyl group modulates dopamine transporter affinity .
What computational strategies predict target binding modes and optimize derivatives?
Q. Advanced Research Focus
- Molecular Docking : Use AutoDock Vina to model interactions with kinase domains (e.g., WDR5). The fluorobenzoyl group may form hydrogen bonds with Lysine residues .
- QSAR Models : Correlate substituent electronegativity (e.g., fluorine) with inhibitory activity to guide derivative design .
How can researchers resolve contradictions in biological activity data across studies?
Q. Advanced Research Focus
- Meta-Analysis : Compare assay conditions (e.g., cell lines vs. isolated receptors). For example, conflicting IC₅₀ values may arise from differences in membrane protein concentrations .
- Dose-Response Curves : Validate activity thresholds using multiple replicates and orthogonal assays (e.g., SPR vs. fluorescence) .
What analytical methods detect degradation products under varying storage conditions?
Q. Basic Research Focus
- Forced Degradation Studies : Expose the compound to heat (40°C), light, and humidity. Monitor via LC-MS for hydrolysis (e.g., cleavage of the benzoyl group) or oxidation .
- Stability-Indicating HPLC : Develop gradients to separate degradation products from the parent compound .
How do solvent polarity and pH influence the compound’s stability in solution?
Q. Basic Research Focus
- Solvent Effects : DCM or chloroform stabilizes the compound, while polar solvents (e.g., methanol) accelerate hydrolysis of the benzoyl group .
- pH Optimization : Buffered solutions (pH 6–7) minimize degradation; acidic/basic conditions promote piperazine ring protonation or deprotonation .
What strategies identify off-target interactions in complex biological systems?
Q. Advanced Research Focus
- Proteome-Wide Profiling : Use affinity chromatography with immobilized compound to capture interacting proteins .
- CRISPR-Cas9 Screens : Knock out suspected off-targets (e.g., GPCRs) and assess changes in activity .
How can researchers design derivatives to improve metabolic stability without compromising activity?
Q. Advanced Research Focus
- Isosteric Replacement : Substitute the methoxy group with a trifluoromethoxy group to reduce CYP450-mediated oxidation .
- Prodrug Strategies : Introduce ester linkages at the piperazine nitrogen to enhance oral bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
